molecular formula C19H23NO2S B492569 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine CAS No. 667912-22-3

2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine

Cat. No.: B492569
CAS No.: 667912-22-3
M. Wt: 329.5g/mol
InChI Key: GHDOOYGJEYIRQF-UHFFFAOYSA-N
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Description

2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine typically involves multiple steps. One common route starts with the preparation of the biphenyl sulfonyl chloride intermediate, which is then reacted with 2-methylpiperidine under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing the compound’s distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine
  • 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)morpholine
  • 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperazine

Uniqueness

Compared to similar compounds, 2-Methyl-1-((4’-methyl-[1,1’-biphenyl]-4-yl)sulfonyl)piperidine exhibits unique properties due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

2-methyl-1-[4-(4-methylphenyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-6-8-17(9-7-15)18-10-12-19(13-11-18)23(21,22)20-14-4-3-5-16(20)2/h6-13,16H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDOOYGJEYIRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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